BenchChemオンラインストアへようこそ!

xr9051

Oncology pharmacology Pharmacokinetics In vivo MDR reversal

Select XR9051 for its unmatched oral bioavailability, enabling dosing via gavage or dietary admixture in long-term murine tumor models—eliminating the need for IV catheters. Its high potency (EC50 1.4 nM) fully sensitizes resistant cells at 0.3-0.5 µM, a concentration at which first-generation inhibitors like verapamil are ineffective. The compound maintains intracellular activity for hours after washout, ensuring sustained P-gp inhibition during pulse-chase or flow cytometry assays. This diketopiperazine-derived modulator directly targets P-gp, offering superior specificity over cyclosporin A or verapamil.

Molecular Formula C39H38N4O5
Molecular Weight 642.7 g/mol
Cat. No. B1683413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namexr9051
SynonymsXR9051;  XR-9051;  XR 9051.
Molecular FormulaC39H38N4O5
Molecular Weight642.7 g/mol
Structural Identifiers
SMILESCN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)C1=O
InChIInChI=1S/C39H38N4O5/c1-42-34(22-27-8-5-4-6-9-27)38(45)41-33(39(42)46)21-28-10-7-11-30(20-28)37(44)40-32-14-12-26(13-15-32)16-18-43-19-17-29-23-35(47-2)36(48-3)24-31(29)25-43/h4-15,20-24H,16-19,25H2,1-3H3,(H,40,44)(H,41,45)/b33-21-,34-22-
InChIKeyRTIZZWMBGKGLFO-YWQXDYITSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





XR9051: Orally Active P-Glycoprotein Modulator for MDR Reversal in Oncology and Transporter Research


XR9051 (N-(4-(2-(6,7-dimethoxy-1,2,3,4-tetrahydro-2-isoquinolyl)ethyl)phenyl)-3-((3Z,6Z)-6-benzylidene-1-methyl-2,5-dioxo-3-piperazinylidene)methylbenzamide) is a diketopiperazine-derived small molecule developed as a modulator of P-glycoprotein (P-gp, ABCB1)-mediated multidrug resistance (MDR) [1]. Unlike classical P-gp inhibitors such as verapamil and cyclosporin A, XR9051 exhibits high potency and specificity with minimal off-target pharmacological effects, and possesses demonstrated oral bioavailability—a critical procurement consideration for in vivo studies requiring flexible dosing routes [2]. The compound functions by directly interacting with P-gp to inhibit cytotoxic drug efflux, thereby restoring chemotherapeutic sensitivity in MDR tumor models [1].

Why XR9051 Cannot Be Substituted with First-Generation P-gp Inhibitors


P-glycoprotein inhibitors span three generations with dramatically divergent pharmacological profiles, rendering simple in-class substitution scientifically invalid. First-generation agents including verapamil (a calcium channel blocker) and cyclosporin A (an immunosuppressive calcineurin inhibitor) are substrates for CYP3A4 and P-gp themselves, requiring high micromolar concentrations that produce dose-limiting cardiovascular and immunosuppressive toxicities [1]. Second- and third-generation inhibitors (XR9051, tariquidar/XR9576, elacridar/GF120918, zosuquidar/LY335979) were rationally designed to reduce off-target pharmacology and improve P-gp specificity, yet each possesses distinct physicochemical properties, oral bioavailability profiles, tissue distribution characteristics, and BCRP cross-inhibition patterns [2]. Procurement decisions must therefore be guided by compound-specific quantitative performance data rather than target-class assumptions.

Quantitative Differentiation of XR9051 from Alternative P-gp Modulators


Oral Bioavailability Enables Non-Parenteral Dosing Routes

XR9051 demonstrates well-absorbed oral bioavailability in murine models, with modulatory activity observed following oral co-administration with cytotoxic drugs [1]. In contrast, tariquidar (XR9576) exhibits extremely poor oral bioavailability (F < 5%) due to extensive first-pass metabolism and P-gp-mediated efflux in the intestine, necessitating intravenous administration for in vivo efficacy studies [2]. This represents a critical logistical and cost differentiator for long-term or high-throughput in vivo experimental workflows.

Oncology pharmacology Pharmacokinetics In vivo MDR reversal

P-gp Binding Affinity Comparison: XR9051 EC50 1.4 nM

In competitive binding studies using [3H]vinblastine as a radioligand, XR9051 potently inhibited cytotoxic binding to P-glycoprotein with an EC50 of 1.4 ± 0.5 nM [1]. For comparator context, tariquidar (XR9576) exhibits a binding Kd of 5.1 ± 0.9 nM in CHrB30 cell membranes for P-gp [2], while elacridar (GF120918) demonstrates an IC50 of 0.16 μM (160 nM) for inhibition of [3H]azidopine photolabeling [3]. First-generation agents verapamil and cyclosporin A show IC50 values for P-gp inhibition ranging from 1.4 μM to 6.3 μM .

P-glycoprotein pharmacology Ligand binding MDR modulation

Superior Potency Over First-Generation Inhibitors in Direct Comparative Assays

In direct head-to-head testing across a panel of murine and human drug-resistant cell lines, XR9051 was consistently more potent than both cyclosporin A and verapamil in all assays employed [1]. At a concentration of 0.3-0.5 μM, XR9051 fully sensitized resistant cells to cytotoxic drugs (doxorubicin, etoposide, vincristine), while cyclosporin A and verapamil required substantially higher concentrations to achieve comparable reversal effects.

MDR reversal Direct comparator Potency ranking

Prolonged Intracellular Activity After Washout

XR9051 inhibited the efflux of [3H]daunorubicin from preloaded cells and, unlike cyclosporin A and verapamil, remained active for several hours after removal of the resistance-modifying agent from the extracellular medium [1]. This washout persistence is a distinctive pharmacodynamic property that may confer sustained P-gp inhibition in discontinuous exposure regimens or perfusion-limited in vivo settings.

MDR modulation Persistence Intracellular retention

In Vivo Antitumor Potentiation Across Multiple Xenograft Models

Co-administration of XR9051 significantly potentiated the anti-tumor activity of a range of cytotoxic drugs across a panel of MDR syngeneic murine tumors (P388/DX Johnson, MC26) and human tumor xenografts (A2780AD ovarian, CH1/DOXr ovarian, H69/LX small cell lung carcinoma) following both parenteral and oral co-administration [1]. Combination schedules were well-tolerated in all tested models.

In vivo MDR reversal Xenograft models Chemosensitization

Primary Application Scenarios for XR9051 in Research and Preclinical Development


Oral P-gp Inhibition for Longitudinal In Vivo Tumor Studies

For investigators requiring sustained P-gp modulation in murine tumor models over extended treatment periods, XR9051 provides the distinct operational advantage of oral bioavailability [1]. Unlike tariquidar (XR9576), which must be administered intravenously due to negligible oral absorption, XR9051 can be delivered via oral gavage or dietary admixture, eliminating the need for repeated tail vein injections, indwelling catheters, or surgical implantation of osmotic pumps. This property is particularly valuable in combination chemotherapy studies where dosing schedules span multiple weeks. The compound has demonstrated oral activity in MDR syngeneic tumors (P388/DX Johnson, MC26) and human xenografts (A2780AD, CH1/DOXr, H69/LX) [1].

High-Potency MDR Reversal in Sensitive Cellular Assays

In experimental systems where minimizing compound concentration is critical—such as primary cell cultures, stem cell-derived models, or assays sensitive to solvent toxicity—XR9051's EC50 of 1.4 ± 0.5 nM for P-gp binding inhibition enables effective MDR reversal at sub-micromolar concentrations [2]. Full sensitization of resistant cells occurs at 0.3-0.5 μM, concentrations at which first-generation inhibitors like verapamil (IC50 ~6.3 μM) and cyclosporin A (IC50 ~1.4 μM) are either ineffective or require near-toxic levels. This potency margin is especially relevant for studies requiring preserved cell viability and minimal off-target perturbation [2].

Washout Persistence Studies Requiring Sustained Intracellular Inhibition

XR9051 remains active for several hours after removal from the extracellular medium, a property not shared by cyclosporin A or verapamil [2]. This characteristic makes XR9051 the appropriate selection for experimental protocols involving discontinuous drug exposure, such as pulse-chase experiments, perfusion-limited assays, or studies where extracellular compound must be eliminated prior to downstream analyses (e.g., flow cytometry, efflux pump functional assays). The sustained intracellular activity reduces the risk of P-gp activity rebounding during measurement windows.

Comparative P-gp Pharmacology and Transporter Research

XR9051 occupies a defined position in the P-gp inhibitor pharmacological landscape, classified as a second-generation modulator with structural distinctiveness as a diketopiperazine derivative [3]. Its direct interaction with P-glycoprotein—demonstrated through [3H]azidopine photolabeling displacement and [3H]vinblastine binding competition—establishes it as a reliable tool for discriminating P-gp-mediated transport from other ABC transporter activities (e.g., MRP1, BCRP). This specificity supports its use in transporter phenotyping panels, drug-drug interaction screening, and mechanistic studies of MDR reversal where target identity confirmation is essential [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for xr9051

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.